

Application Notes: 5-Nonanol as a Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: 5-Nonanol

Cat. No.: B1584527

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **5-Nonanol** (CAS 623-93-8), a secondary aliphatic alcohol, serves as a crucial and versatile intermediate in organic synthesis.^[1] Its structure, featuring a central hydroxyl group on a nine-carbon chain, allows for a variety of chemical transformations. This document outlines its primary synthetic routes and key applications in the production of ketones, esters for fragrances, and complex molecules such as insect pheromones.^{[1][2]} The reactivity of its hydroxyl group, coupled with its hydrophobic carbon chain, makes it a valuable building block in diverse synthetic pathways.^[1]

Data Presentation

Table 1: Physicochemical Properties of **5-Nonanol** This table summarizes the key physical and chemical properties of **5-nonanol**.

Property	Value	Reference(s)
CAS Number	623-93-8	[3][4]
Molecular Formula	C ₉ H ₂₀ O	[3]
Molecular Weight	144.26 g/mol	[5]
Appearance	Colorless to light yellow liquid	[4][5]
Boiling Point	194-196 °C	[3]
Melting Point	5 °C	[3]
Density	0.821 - 0.828 g/mL at 20-25 °C	[5]
Refractive Index	~1.429 (at 20 °C)	[3][5]
Solubility	Soluble in chloroform; sparingly soluble in water.	[4][6][7]

Table 2: Key Synthetic Transformations of **5-Nonanol** This table outlines the primary reactions involving **5-nonanol** as a starting material, with typical conditions and yields.

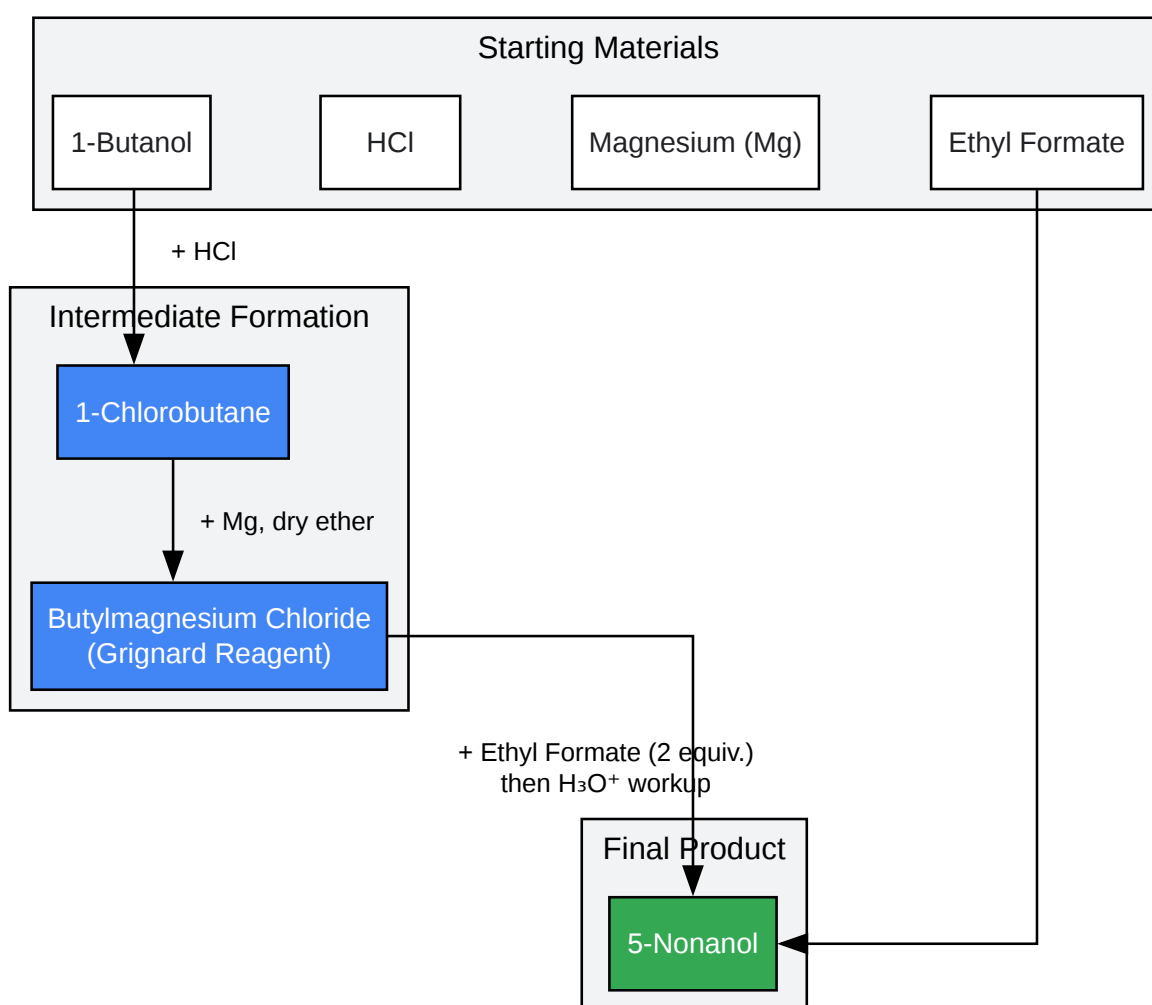
Transformation	Reagents & Conditions	Product	Typical Yield	Application	Reference(s)
Oxidation	Jones Reagent (CrO ₃ /H ₂ SO ₄) in acetone	5-Nonanone	>75%	Pheromone synthesis, fuel components	[2][8][9]
Esterification	Carboxylic Acid (e.g., Acetic Acid), H ₂ SO ₄ (cat.), heat	5-Nonyl Acetate	Variable	Flavors, Fragrances	[1][10]
Dehydration	Acid catalyst (e.g., H ₂ SO ₄), heat	Nonene isomers	Variable	Alkene synthesis	[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Nonanol via Grignard Reaction

This protocol describes the synthesis of **5-nonanol** from 1-butanol via a Grignard reagent, a classic method for forming carbon-carbon bonds.[8]

Logical Workflow for Grignard Synthesis of **5-Nonanol**



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Caption: Workflow for the synthesis of **5-Nonanol** via a Grignard reaction.

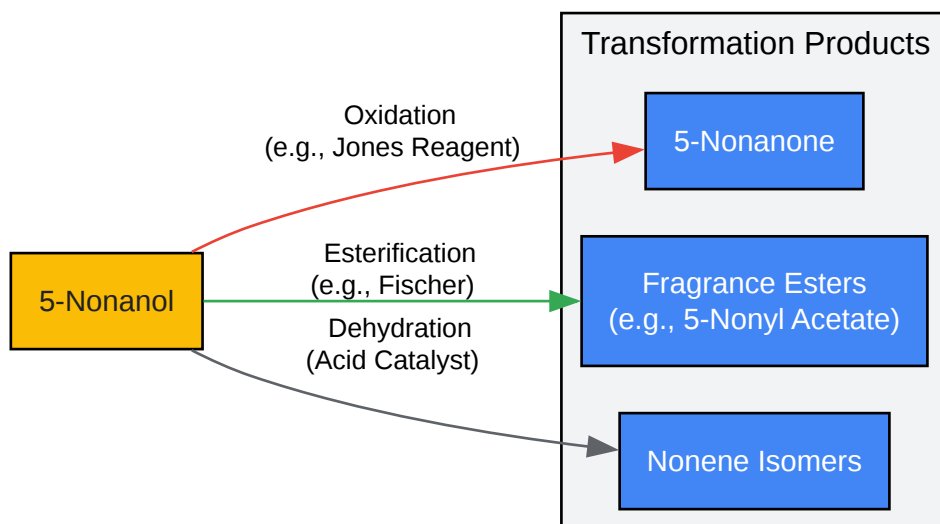
Methodology:

- Preparation of Butylmagnesium Chloride (Grignard Reagent):
 - In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
 - Add a small volume of anhydrous diethyl ether.
 - Slowly add a solution of 1-chlorobutane (derived from 1-butanol and HCl) in anhydrous diethyl ether to initiate the reaction.^[8] Maintain a gentle reflux.
 - Once the magnesium is consumed, the Grignard reagent is ready for use.
- Reaction with Ethyl Formate:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of ethyl formate in anhydrous diethyl ether dropwise to the Grignard reagent. Two equivalents of the Grignard reagent will react with one equivalent of the formate ester.^[8]
 - After the addition is complete, stir the mixture at room temperature for 1-2 hours.
- Workup and Purification:
 - Carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.
 - Separate the ether layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
 - Purify the crude **5-nonanol** by vacuum distillation.

Protocol 2: Oxidation of 5-Nonanol to 5-Nonanone

This protocol details the oxidation of **5-nonanol** to its corresponding ketone, 5-nonanone, a valuable intermediate for pheromones and other fine chemicals.[2][8]

Synthetic Utility of 5-Nonanol



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Caption: Key synthetic transformations starting from **5-Nonanol**.

Methodology:

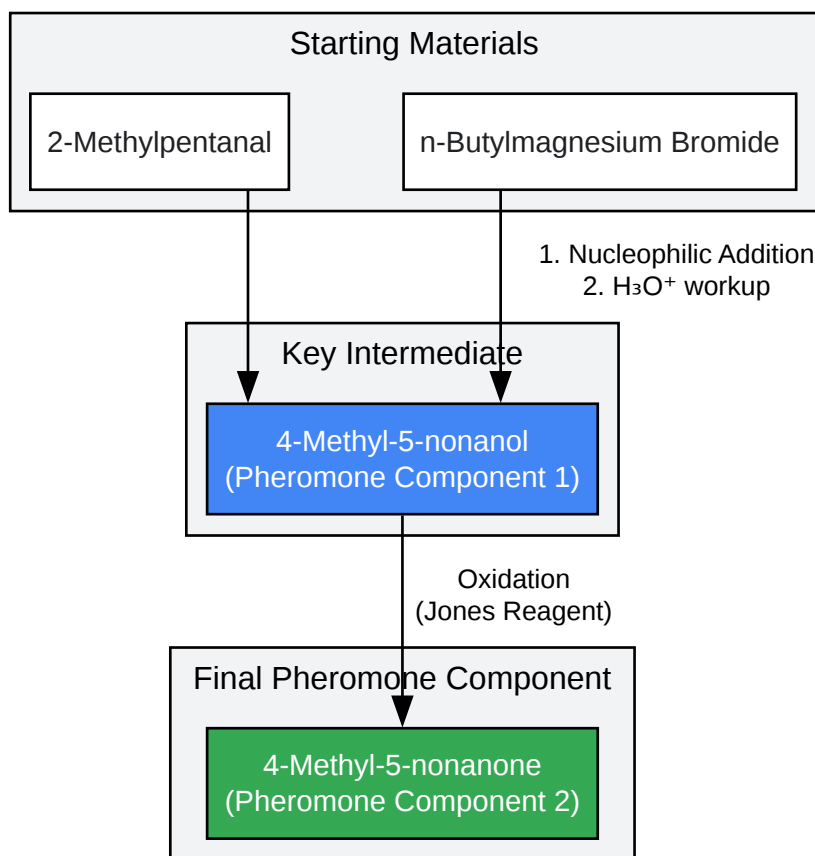
- Reaction Setup:
 - Dissolve **5-nonanol** in acetone in a flask equipped with a magnetic stirrer and cooled in an ice bath.
- Oxidation:
 - Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution. Maintain the temperature below 20 °C.
 - The reaction progress can be monitored by the color change from orange-red to green.

- After the addition, allow the mixture to stir at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.
- Workup and Purification:
 - Add isopropanol to quench any excess oxidant.
 - Filter the mixture through a pad of celite to remove the chromium salts.
 - Remove the acetone under reduced pressure.
 - Add water to the residue and extract with diethyl ether.
 - Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
 - Purify the resulting 5-nonanone by distillation.

Protocol 3: Synthesis of Pheromone Component (4-Methyl-5-nonanol)

5-Nonanol is structurally related to important pheromones. This protocol describes the synthesis of 4-methyl-**5-nonanol**, an aggregation pheromone of the palm pest *Rhynchophorus ferrugineus*, demonstrating a relevant synthetic application.^{[2][11]}

Workflow for Pheromone Synthesis



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Caption: Synthesis of Rhynchophorus ferrugineus pheromone components.

Methodology:

- Grignard Reaction:
 - In a flame-dried, three-necked flask, place a solution of 2-methylpentanal in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of n-butyilmagnesium bromide in THF dropwise.
 - After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.
- Workup and Purification:

- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the mixture with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude 4-methyl-**5-nonanol** by column chromatography on silica gel to afford a diastereoisomeric mixture of the alcohol. A reported yield for a similar reaction is 94%.^[2]
- Oxidation to 4-Methyl-5-nonanone (Optional):
 - The resulting 4-methyl-**5-nonanol** can be oxidized to 4-methyl-5-nonanone, another component of the pheromone mixture, using the Jones oxidation protocol described above (Protocol 2).^{[2][11][12]}

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- To cite this document: BenchChem. [Application Notes: 5-Nonanol as a Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584527#use-of-5-nonanol-as-an-intermediate-in-organic-synthesis]

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